molecular formula C12H8BrN3 B493189 2-(4-Bromophenyl)imidazo[1,2-a]pyrazine CAS No. 724743-59-3

2-(4-Bromophenyl)imidazo[1,2-a]pyrazine

Cat. No. B493189
M. Wt: 274.12g/mol
InChI Key: SRVMTZOOFHVUJN-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)imidazo[1,2-a]pyrazine is an important raw material and intermediate used in pharmaceuticals, agrochemicals, and dyestuff . It is recognized as a versatile scaffold in organic synthesis and drug development .


Synthesis Analysis

The synthesis of this compound has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines has also been reported .


Molecular Structure Analysis

The molecular formula of 2-(4-Bromophenyl)imidazo[1,2-a]pyrazine is C13H9BrN2. It has a molecular weight of 273.13 g/mol . The structure of the compound includes a bromophenyl group attached to an imidazo[1,2-a]pyrazine ring .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazines, including 2-(4-Bromophenyl)imidazo[1,2-a]pyrazine, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrazine derivatives .


Physical And Chemical Properties Analysis

2-(4-Bromophenyl)imidazo[1,2-a]pyrazine is a solid compound with a melting point of 216-220 °C . Its structure can be represented by the SMILES string: Brc1ccc(cc1)-c2cn3ccccc3n2 .

Scientific Research Applications

  • Uterine-Relaxing, Antibronchospastic, and Cardiac-Stimulating Properties : Imidazo[1,2-a]pyrazine derivatives have shown in vitro uterine-relaxing and in vivo antibronchospastic activities. Some compounds, like 5-bromoimidazo[1,2-a]pyrazine, demonstrate positive chronotropic and inotropic properties on isolated atria, possibly due to phosphodiesterase-inhibiting properties (Sablayrolles et al., 1984).

  • Versatile Scaffold in Organic Synthesis and Drug Development : Imidazo[1,2-a]pyrazine is a versatile scaffold in organic synthesis, exhibiting multifarious biological activity. Its reactivity and synthetic methods have been comprehensively reviewed, highlighting its significant role in drug development (Goel, Luxami, & Paul, 2015).

  • Role in Inotropic Activity : The nitrogen position in imidazo[1,2-a]pyrazines is crucial for inotropic activity. Subtle changes in nitrogen position significantly affect potency, with some derivatives showing potent inotropic effects both in vitro and in vivo (Spitzer, Victor, Pollock, & Hayes, 1988).

  • Green Synthesis and Biological Applications : An environmentally friendly, catalyst-free heteroannulation reaction for synthesizing imidazo[1,2-a]pyridines/pyrimidines/pyrazines has been developed, with some derivatives showing anti-inflammatory and antimicrobial activities (Rao et al., 2018).

  • Anticancer Applications : Imidazo[1,2-a]pyrazine derivatives have been explored for their anticancer properties. For example, structure-activity relationship studies against cancer cell lines have identified novel imidazo[1,2-a]pyrazine-based inhibitors (Myadaraboina et al., 2010).

  • Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer : A series of (imidazo[1,2-a]pyrazin-6-yl)ureas synthesized through 6-aminoimidazo[1,2-a]pyrazine demonstrated cytostatic activity against a non-small cell lung cancer cell line, suggesting potential for p53 mutant reactivation (Bazin et al., 2016).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-bromophenyl)imidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-10-3-1-9(2-4-10)11-8-16-6-5-14-7-12(16)15-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVMTZOOFHVUJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CN=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)imidazo[1,2-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Kumar, DP Sahu - Arkivoc, 2008 - arkat-usa.org
A simple and expeditious aqueous phase reaction of various α-bromoketones with 2-aminopyridine, 2-aminopyrimidine, 2-aminopyrazine, and their derivatives, and 2-…
Number of citations: 22 www.arkat-usa.org
JR Pandya, VM Goswamia, HS Joshi
Number of citations: 0

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